molecular formula C9H15NO2S2 B2549573 Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate CAS No. 866151-58-8

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate

Cat. No.: B2549573
CAS No.: 866151-58-8
M. Wt: 233.34
InChI Key: FRJNQIRGVPTZCR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is an organic compound with the molecular formula C9H15NO2S2. It is a member of the thiazine family, characterized by a thiazinan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and other reagents to form the thiazinan ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide (KOH) and piperidine .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. These interactions are crucial for its antifungal and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is unique due to its specific thiazinan ring structure and the presence of an ethyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S2/c1-3-12-8(11)7(2)10-5-4-6-14-9(10)13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJNQIRGVPTZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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